molecular formula C10H9ClF3N B13473324 2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine

2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine

Katalognummer: B13473324
Molekulargewicht: 235.63 g/mol
InChI-Schlüssel: XJJHSYAFIDQDEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine is a chemical compound that features a pyridine ring substituted with a chloro group at the 2-position and a cyclobutyl group bearing a trifluoromethyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions typically require the use of a suitable catalyst and controlled temperature to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 5-position.

    2-Chloro-6-(trifluoromethyl)pyridine: Similar structure but without the cyclobutyl group.

Uniqueness

2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both the cyclobutyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H9ClF3N

Molekulargewicht

235.63 g/mol

IUPAC-Name

2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine

InChI

InChI=1S/C10H9ClF3N/c11-8-4-1-3-7(15-8)9(5-2-6-9)10(12,13)14/h1,3-4H,2,5-6H2

InChI-Schlüssel

XJJHSYAFIDQDEQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C2=NC(=CC=C2)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.